molecular formula C21H29ClN4O8S B15192942 S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester CAS No. 174568-91-3

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester

Cat. No.: B15192942
CAS No.: 174568-91-3
M. Wt: 533.0 g/mol
InChI Key: VHXBSZCNVRHQOU-HOTGVXAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester typically involves the reaction of glutathione with p-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(N-p-Chlorophenyl-N-hydroxycarbamoyl)glutathione diethyl ester involves the inhibition of glyoxalase I, an enzyme responsible for detoxifying methylglyoxal. By inhibiting glyoxalase I, the compound increases intracellular levels of methylglyoxal, which can induce cytotoxic effects in tumor cells. This mechanism makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Properties

CAS No.

174568-91-3

Molecular Formula

C21H29ClN4O8S

Molecular Weight

533.0 g/mol

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C21H29ClN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1

InChI Key

VHXBSZCNVRHQOU-HOTGVXAUSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CC[C@@H](C(=O)OCC)N

Canonical SMILES

CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Cl)O)NC(=O)CCC(C(=O)OCC)N

Origin of Product

United States

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